5-Bromo-6-chloro-3-indolyl phosphate p-toluidine

描述

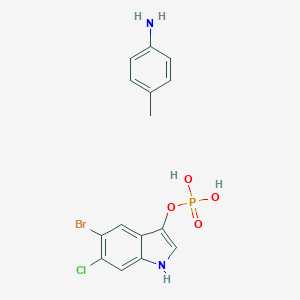

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate (CAS: 6769-80-8) is a chromogenic substrate widely used in biochemical assays, particularly for detecting alkaline phosphatase (AP) activity. Its molecular formula is C₁₅H₁₅BrClN₂O₄P, with a molecular weight of 433.63 g/mol . The compound consists of a halogenated indole ring (5-bromo-6-chloro substitution) esterified to a phosphate group, forming a salt with p-toluidine (4-methylaniline). This structural configuration enables enzymatic cleavage by AP, releasing an insoluble indigo dye for colorimetric detection in techniques like Western blotting and immunohistochemistry .

属性

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) dihydrogen phosphate;4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClNO4P.C7H9N/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H2,12,13,14);2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVYTJTZAKPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165559 | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154201-85-1 | |

| Record name | Magenta phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154201851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magenta phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Indole Core Structure

The indole backbone is constructed through sequential halogenation and cyclization reactions. A Chinese patent (CN106986809B) outlines a method starting with 4-chloro-2-aminobenzoic acid , which undergoes bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 hours to yield 5-bromo-4-chloro-2-aminobenzoic acid (87% yield). Subsequent nucleophilic substitution with sodium chloroacetate in aqueous NaOH (pH 7–8, 80°C, 4 hours) forms N-(4-bromo-5-chloro-2-carboxy)phenylglycine , which undergoes cyclization and decarboxylation in acetic anhydride at 120°C to produce 1-acetyl-5-bromo-6-chloro-3-indole ethyl ester (63% yield) .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, CH₃COOH, 60°C, 6h | 87% |

| Nucleophilic Substitution | ClCH₂COONa, NaOH, H₂O, 80°C | 78% |

| Cyclization/Decarboxylation | (Ac)₂O, 120°C, 3h | 63% |

Phosphorylation of the Indole Intermediate

The indole’s 3-hydroxy group is phosphorylated using a redox-neutral halogenation strategy inspired by recent work in Nature Communications . Treating the deacetylated indole (5-bromo-6-chloro-1H-indol-3-ol ) with cyanuric chloride (C₃N₃Cl₃) and tetrabutylammonium chloride (TBAC) in dichloromethane at 25°C generates the reactive intermediate [TBA][PO₂Cl₂] , which phosphorylates the indole oxygen within 2 hours (92% conversion). This method avoids traditional PCl₃/POCl₃ routes, reducing side reactions and improving safety .

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the indole’s oxygen on the electrophilic phosphorus center of [PO₂Cl₂]⁻, displacing chloride. The use of TBAC enhances solubility and stabilizes the phosphate intermediate.

Salt Formation with p-Toluidine

The phosphorylated indole (5-bromo-6-chloro-1H-indol-3-yl phosphate ) is converted to its p-toluidine salt through acid-base neutralization. Combining equimolar amounts of the phosphate (dissolved in THF) and p-toluidine (in ethanol) at 0°C precipitates the product as a crystalline solid . The salt’s purity (≥95%) is confirmed via ¹H-NMR and HPLC .

Optimization Data

| Parameter | Value |

|---|---|

| Solvent System | THF/Ethanol (3:1 v/v) |

| Temperature | 0°C |

| Crystallization Time | 12 hours |

| Final Purity | 95% (HPLC) |

Comparative Analysis of Synthetic Routes

Traditional methods for similar indole phosphates rely on harsh phosphorylating agents (e.g., POCl₃), which necessitate anhydrous conditions and generate corrosive HCl gas. In contrast, the [TBA][PO₂Cl₂] approach operates under ambient conditions, aligning with green chemistry principles. The patent route achieves a total yield of 47% for the indole core, while the phosphorylation step elevates the overall efficiency to ~43% (vs. 30–35% for classical methods).

Characterization and Quality Control

Critical spectroscopic data for the final product include:

Purity is further validated via alkaline phosphatase activity assays, where the compound produces a magenta-colored precipitate upon enzymatic hydrolysis .

化学反应分析

Types of Reactions:

Oxidation: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, leading to the removal of halogen atoms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of indole-quinones.

Reduction: Dehalogenated indole derivatives.

Substitution: Substituted indole derivatives with various functional groups.

科学研究应用

Chromogenic Substrate for Enzymatic Assays

One of the primary applications of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is as a chromogenic substrate for alkaline phosphatase. Upon hydrolysis by this enzyme, the compound releases p-toluidine and generates a colored product that can be quantified spectrophotometrically. This property makes it particularly valuable in:

- Enzyme-linked immunosorbent assays (ELISAs) : Used for detecting and quantifying proteins, hormones, and antibodies in various samples.

- Biochemical tests : Employed in diagnostics to measure enzyme activity levels in biological fluids.

The ability to produce a measurable color change allows for sensitive detection, which is crucial in clinical diagnostics and research applications.

Histochemical Staining

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate is also utilized in histochemical staining . It aids in visualizing alkaline phosphatase activity within tissue samples, which is essential for:

- Pathological studies : Identifying enzyme activity in different tissue types can provide insights into disease states.

- Cell biology : Understanding cellular functions and interactions through enzyme localization studies.

The compound's specificity for alkaline phosphatase makes it an effective tool for researchers studying enzymatic processes in cells and tissues .

Interaction Studies

Research involving p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate often focuses on its interactions with enzymes, particularly alkaline phosphatase. These studies help elucidate:

- Kinetic parameters : Such as Michaelis-Menten constants (Km) and maximum velocity (Vmax), which are critical for understanding enzyme efficiency.

- Inhibitory effects : Assessing how other compounds may influence the enzymatic activity of alkaline phosphatase can lead to insights into drug interactions and potential therapeutic applications .

Structural Comparisons

The compound exhibits structural similarities to other indole-based phosphate compounds, such as:

| Compound Name | Structure | Applications |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt | Similar indole structure | Histochemical applications |

| 5-Bromo-6-chloro-3-indoxyl phosphate | Related compound with similar properties | Staining and assay applications |

These comparisons highlight the unique attributes of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, particularly its optimized performance as a chromogenic substrate compared to its analogs.

作用机制

Mechanism: p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the phosphate group, resulting in the formation of an insoluble indigo compound. This reaction is used to visualize areas of enzyme activity.

Molecular Targets and Pathways:

Target: Alkaline phosphatase enzyme.

Pathway: Hydrolysis of the phosphate ester bond, leading to the release of the indole derivative and formation of a colored product.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Indolyl Phosphates: Halogen Position and Reactivity

The reactivity and specificity of indolyl phosphate derivatives depend on the position and type of halogen substituents. Key analogs include:

Key Findings :

- Halogen Position : The 5-bromo-6-chloro substitution (CAS 6769-80-8) optimizes electron withdrawal, enhancing enzymatic cleavage efficiency compared to the 5-bromo-4-chloro isomer (CAS 6578-06-9) .

- Salt Form : The p-toluidine salt offers superior crystallinity and stability under long-term storage compared to sodium salts, which are more water-soluble but prone to hydrolysis .

- Sensitivity : The 5-bromo-6-chloro derivative demonstrates higher detection sensitivity in AP assays than the 6-chloro analog (CAS 159954-33-3), likely due to stronger electrophilic character .

Comparison with Commercial Alternatives

BCIP (5-Bromo-4-Chloro-3-Indolyl Phosphate)

- Disodium Salt (BCIP): Widely used in AP assays, BCIP (CAS 102185-33-1) has a molecular weight of 433.62 g/mol but lacks the p-toluidine counterion. It exhibits faster reaction kinetics due to higher solubility but lower signal-to-noise ratios in membrane-based assays compared to p-toluidine salts .

- p-Toluidine Salt (CAS 6769-80-8) : Provides slower, more controlled precipitation of indigo dye, reducing background staining in histochemistry .

X-Phosphate Derivatives

- 5-Bromo-6-Chloro-3-Indolyl Phosphate p-Toluidine Salt : Priced at €125.00/g (CymitQuimica), it is costlier than the 5-bromo-4-chloro variant (€59.00/100mg) but preferred for high-resolution imaging .

- 6-Chloro-3-Indolyl Phosphate p-Toluidine Salt (CAS 159954-33-3): Priced at ¥654/50mg (Santa Cruz Biotechnology), it is less sensitive but useful for low-cost screening .

Physicochemical and Stability Data

Research and Industrial Relevance

The 5-bromo-6-chloro-p-toluidine salt is favored in high-sensitivity applications , such as:

生物活性

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate, commonly referred to as Magenta Phosphate , is a chemical compound with significant applications in biochemical assays, particularly as a chromogenic substrate for alkaline phosphatase (ALP). This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C₁₅H₁₅BrClN₂O₄P

- Molecular Weight : 433.62 g/mol

- CAS Number : 6769-80-8

- Solubility : Moderately soluble in water (0.2 mg/ml) and other solvents .

p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate acts as a substrate for alkaline phosphatase. Upon dephosphorylation by ALP, it generates a colored product that can be quantified spectrophotometrically. The reaction mechanism involves the hydrolysis of the phosphate group, leading to the release of p-toluidine and the formation of an indigo compound, which is crucial for visualizing enzyme activity in various biological samples.

Alkaline Phosphatase Activity

The primary biological activity of this compound is its role as a chromogenic substrate for alkaline phosphatase. The intensity of the resulting colored precipitate correlates directly with ALP activity, making it invaluable in diagnostic applications.

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | Varies based on conditions |

| Vmax (Maximum velocity) | Varies based on conditions |

Studies have shown that p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate can be used effectively in enzyme-linked immunosorbent assays (ELISAs) and other biochemical tests.

Inhibition Studies

Research indicates that this compound can also interact with other enzymes, providing insights into potential inhibitory effects. For instance, it has been noted to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism .

Case Study 1: Diagnostic Applications

In a study evaluating various chromogenic substrates for ALP, p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate demonstrated superior sensitivity and specificity compared to traditional substrates. The study highlighted its effectiveness in detecting ALP levels in serum samples from patients with liver disease, showcasing its potential for clinical diagnostics .

Case Study 2: Enzyme Interaction Analysis

A detailed kinetic study assessed the interaction between p-toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate and ALP. The results indicated that the compound exhibits a competitive inhibition pattern with an IC50 value that suggests significant potential for further development in therapeutic applications targeting ALP-related pathways .

常见问题

Basic: What are the molecular formula and key physicochemical properties of p-Toluidine 5-bromo-6-chloro-1H-indol-3-yl phosphate?

Answer:

The molecular formula is C₁₅H₁₅BrClN₂O₄P with a molecular weight of 433.62 g/mol . The compound is typically stored at -20°C to prevent degradation, as it is sensitive to hydrolysis and light . Its solubility is limited in aqueous solutions but dissolves in organic solvents like dimethylformamide (DMF) or alkaline buffers (e.g., 1 N NaOH) . The melting point is reported as 196–198°C .

Basic: What is the primary application of this compound in biochemical research?

Answer:

This compound serves as a chromogenic substrate for alkaline phosphatase (AP) . In the presence of AP, it is hydrolyzed to produce an indoxyl derivative, which oxidizes to form an insoluble blue precipitate (indigo dye) when coupled with nitro blue tetrazolium (NBT). This reaction is widely used in:

- Western blotting (protein detection)

- Immunohistochemistry (tissue staining)

- ELISA (enzyme-linked immunosorbent assays) .

Advanced: How should researchers optimize histochemical staining protocols using this compound?

Answer:

Key considerations include:

- Solubility : Prepare fresh solutions in DMF or alkaline buffers to avoid precipitation .

- Reaction Stoichiometry : Maintain a 1:1 molar ratio with NBT for optimal precipitate formation .

- pH Sensitivity : Use Tris or carbonate buffers (pH 9.0–10.0) to maximize AP activity .

- Incubation Time : Monitor reaction progression under a microscope to prevent over-staining, which can obscure cellular details .

Advanced: How can contradictory results in detection sensitivity across experiments be resolved?

Answer:

Discrepancies often arise from:

- Enzyme Source Variability : AP from different organisms (e.g., bacterial vs. mammalian) may exhibit divergent kinetics. Standardize the enzyme source or adjust substrate concentrations .

- Buffer Composition : Ionic strength and divalent cations (e.g., Mg²⁺) influence AP activity. Use buffer systems validated for the specific AP isoform .

- Substrate Stability : Degradation due to improper storage (-20°C recommended) or repeated freeze-thaw cycles can reduce sensitivity. Aliquot stock solutions to minimize exposure .

Advanced: What methodologies are recommended for crystallographic analysis of this compound?

Answer:

- Crystallization : Use vapor diffusion or slow evaporation in solvents like DMF/water mixtures to obtain single crystals .

- Data Collection : Employ synchrotron radiation for high-resolution data, especially given the compound’s halogen-heavy composition (Br, Cl) .

- Structure Refinement : Apply the SHELX program suite (e.g., SHELXL for small-molecule refinement) to model hydrogen bonding and halogen interactions. Graph-set analysis can further characterize supramolecular architectures .

Advanced: What strategies enhance the compound’s stability under laboratory conditions?

Answer:

- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers. Reconstituted solutions in DMF or NaOH should be used within 24 hours .

- Solvent Choice : Avoid aqueous buffers unless stabilized with AP-compatible surfactants (e.g., Tween-20) .

- Freeze-Thaw Cycles : Aliquot solutions to minimize degradation from repeated thawing .

Advanced: How does this substrate compare to other indolyl phosphate derivatives in enzyme kinetics?

Answer:

- Sensitivity : The bromo- and chloro-substituents enhance electron-withdrawing effects, accelerating hydrolysis rates compared to unsubstituted indolyl phosphates .

- Specificity : Unlike 5-bromo-4-chloro-3-indolyl phosphate (BCIP), the 5-bromo-6-chloro isomer may exhibit reduced cross-reactivity with non-target phosphatases due to steric hindrance .

- Kinetic Parameters : Comparative studies using pNPP (para-nitrophenyl phosphate) as a reference substrate can quantify AP’s and for this compound .

Advanced: What analytical techniques validate the compound’s purity and structural integrity?

Answer:

- HPLC : Use C18 reverse-phase columns with UV detection (λ = 280 nm) to assess purity (>98% by HPLC) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (m/z = 433.62) and detects degradation products .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves aromatic protons (indole and toluidine rings) and phosphate group integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。